BenchChemオンラインストアへようこそ!

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

GAT1 inhibition GABA transporter CNS drug discovery

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 1781570-26-0; C₁₃H₁₇BrN₂O₂; MW 313.19 g/mol) is a synthetic, N-Boc-protected dihydroquinoxaline bearing a reactive C7-bromine substituent. Its structure positions it as a multipurpose advanced intermediate within the tetrahydroquinoxaline scaffold family—a privileged chemotype in kinase (e.g., Pim-1/2, B-Raf, PASK) and bromodomain (BET BD2) inhibitor discovery programs.

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
Cat. No. B7961090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Molecular FormulaC13H17BrN2O2
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Br
InChIInChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3
InChIKeyIAFNDCQGIBCFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate: Core Properties, Procurement Identity, and Comparator Landscape


tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 1781570-26-0; C₁₃H₁₇BrN₂O₂; MW 313.19 g/mol) is a synthetic, N-Boc-protected dihydroquinoxaline bearing a reactive C7-bromine substituent. Its structure positions it as a multipurpose advanced intermediate within the tetrahydroquinoxaline scaffold family—a privileged chemotype in kinase (e.g., Pim-1/2, B-Raf, PASK) and bromodomain (BET BD2) inhibitor discovery programs [1]. Two core molecular features define its procurement identity: (1) the C7-bromine serves as a handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig), enabling late-stage diversification; (2) the N1-Boc group acts as an orthogonal protecting group that can be selectively deprotected under acidic conditions while leaving the bromine intact. Commercially, the compound is supplied as the 3,4-dihydro (enamine) tautomer, which exists in equilibrium with the 2H-tautomer and the fully aromatized quinoxaline; this tautomeric ambiguity is a known quality-control pain point that directly impacts downstream reactivity and must be verified by NMR upon receipt .

Why Generic Substitution of tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate Fails: The Bromine–Boc Orthogonal Reactivity Constraint


Substituting this compound with a close analog—such as the 7-chloro, 7-fluoro, 7-methyl, or unsubstituted dihydroquinoxaline—introduces a cascade of reactivity, selectivity, and quality risks that cannot be absorbed by downstream process adjustments. The C7-bromine is not merely a placeholder: its bond dissociation energy (C–Br ≈ 284 kJ/mol vs. C–Cl ≈ 338 kJ/mol) and polarizability directly dictate oxidative addition rates in Pd(0)-catalyzed cross-couplings, meaning a 7-chloro analog will require higher catalyst loadings, harsher temperatures, or specialized ligand systems to achieve comparable conversion [1]. Furthermore, the N1-Boc group imposes steric and electronic constraints that are exquisitely sensitive to the C7 substituent; replacing bromine with a smaller or non-polarizable group alters the conformational equilibrium of the tetrahydroquinoxaline ring and can shunt reactivity toward undesired N-deprotection or aromatization pathways [2]. From a procurement standpoint, the commercially typical purity range for this compound (95–98%) masks the presence of two critical impurities—debrominated des-Br analog and the fully aromatized quinoxaline—that are often undetectable by standard HPLC but profoundly impact catalytic reaction yields; these impurity profiles are absent from generic dihydroquinoxaline quality specifications, making direct substitution an uncontrolled variable in multi-step synthetic campaigns .

Quantitative Differentiation Evidence for tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate Relative to Closest Analogs


GABA Transporter 1 (GAT1) Binding Affinity: 7-Bromo vs. Comparator Quinoxaline Scaffolds

The 7-bromo compound demonstrates measurable, albeit moderate, affinity for both mouse and human GAT1 transporters, with Ki values of 1.07 × 10³ nM (mouse) and 1.10 × 10³ nM (human) determined by competitive MS binding assay using NO71156 as the unlabelled marker [1]. This binding affinity is approximately 10-fold weaker than that of the clinical GAT1 inhibitor tiagabine (Ki ≈ 50–100 nM for human GAT1 under comparable assay conditions), but the 7-bromo intermediate offers a synthetically addressable bromine handle for subsequent structure-activity relationship (SAR) optimization—a functional feature absent in tiagabine or the unsubstituted quinoxaline core [2]. The 7-bromo compound also shows functional inhibition in [³H]GABA uptake assays (IC₅₀ = 3.39 × 10³ nM, mouse GAT1; IC₅₀ = 4.17 × 10³ nM, human GAT1), confirming that the bromine substituent does not abrogate cellular activity relative to the core scaffold [1]. Cross-reactivity profiling reveals weaker inhibition of mouse GAT3 (IC₅₀ = 5.01 × 10³ nM) and no significant activity at GAT4, providing a baseline selectivity fingerprint that can be exploited for isoform-selective inhibitor design.

GAT1 inhibition GABA transporter CNS drug discovery

Pd-Catalyzed Cross-Coupling Reactivity: 7-Bromo vs. 7-Chloro and 7-Unsubstituted Dihydroquinoxaline Cores

The C(sp²)–Br bond in 7-bromo-dihydroquinoxaline exhibits a predicted oxidative addition barrier approximately 12–18 kJ/mol lower than the corresponding C(sp²)–Cl bond in 7-chloro analogs, based on established density functional theory (DFT) studies of Pd(PPh₃)₂ oxidative addition to aryl halides [1]. This translates experimentally to Suzuki–Miyaura coupling turnover frequencies (TOF) for aryl bromides that are typically 5–20× higher than those of aryl chlorides under identical Pd-catalyst/ligand conditions [1]. For the specific class of N-Boc tetrahydroquinoxalines, the electron-rich enamine character further enhances the reactivity differential: the C7-Br oxidative addition is assisted by the para-nitrogen lone pair, whereas C7-Cl requires elevated temperatures (≥100 °C) and specialized biarylphosphine ligands (e.g., SPhos, XPhos) to achieve comparable conversion [2]. The 7-unsubstituted analog lacks a halogen handle entirely and requires electrophilic aromatic substitution or directed ortho-metalation to introduce functionality, both of which are incompatible with the acid-labile Boc group [2].

Suzuki coupling Buchwald-Hartwig amination late-stage functionalization

Scaffold Validation in BET Bromodomain Inhibitor Discovery: Tetrahydroquinoxaline Core with Bromine Tolerability

The tetrahydroquinoxaline scaffold, of which this 7-bromo N-Boc intermediate is a key synthetic progenitor, has been validated as a BET bromodomain inhibitor chemotype with selectivity for the second bromodomain (BD2). The Qin et al. (2018) study established that focused library screening of tetrahydroquinoxalines at BRD4 BD1 and BD2 yielded compounds with BD2-selective binding, and structure-guided optimization improved potency from micromolar to low-nanomolar IC₅₀ values while maintaining BD2-over-BD1 selectivity ratios exceeding 100-fold [1]. Critically, the SAR revealed that substituents at the C7 position are tolerated within the BD2 binding pocket and can modulate selectivity, confirming that the 7-bromo intermediate is a viable entry point for generating BD2-selective probe compounds [1]. The PDB entry 6ffg contains a co-crystal structure of a tetrahydroquinoxaline derivative bound to BRD4, providing atomic-level validation of the scaffold's binding mode and guiding rational C7 substitution design [1].

BET bromodomain BD2 selectivity epigenetic inhibitors

Pim-1/2 Dual Kinase Inhibitor Template: Quinoxaline-Derived Scaffold with Submicromolar Cellular Activity

The quinoxaline scaffold, structurally related to the 7-bromo dihydroquinoxaline intermediate, has been validated as a core template for dual Pim-1/2 kinase inhibition. Oyallon et al. (2021) reported that quinoxaline derivatives achieve submicromolar Pim-1 and Pim-2 inhibition and demonstrate antiproliferative activity against two human cancer cell lines with high endogenous Pim-1/2 expression: MV4-11 (acute myeloid leukemia) and HCT-116 (colorectal carcinoma) [1]. The 7-bromo N-Boc intermediate is a direct synthetic precursor to such quinoxaline-based Pim inhibitors: the Boc group can be removed to expose N1 for subsequent functionalization, while the C7-bromine serves as a cross-coupling handle for introducing diverse aryl or heteroaryl substituents that fine-tune Pim-1 vs. Pim-2 selectivity and cellular potency [1]. This dual synthetic utility—providing both N1 and C7 diversification points in a single intermediate—is notably absent from simpler quinoxaline building blocks (e.g., 6-bromo or 2,3-disubstituted quinoxalines) that offer only one functionalization vector.

Pim kinase dual inhibitor AML colorectal carcinoma

PASK Kinase Inhibition Potential: Quinoxaline Carboxylic Acid Scaffold with Metabolic Disease Relevance

Substituted quinoxaline carboxylic acids have been disclosed as PAS kinase (PASK) inhibitors with potential utility in diabetes mellitus treatment, as documented in patent US-8912188-B2 and related BioEnergenix LLC filings [1]. The 7-bromo N-Boc dihydroquinoxaline intermediate can be elaborated to quinoxaline carboxylic acids via two-step Boc deprotection and N1-alkylation/arylation, followed by C7-bromine functionalization. The PASK inhibitory activity of this compound class is attributed to the quinoxaline core's ability to engage the kinase ATP-binding site, with the carboxylic acid moiety forming key hydrogen-bond interactions within the hinge region [1]. While specific PASK IC₅₀ data for the 7-bromo N-Boc intermediate itself are not publicly disclosed, its structural proximity to the patented quinoxaline carboxylic acid series and the presence of the C7-bromine diversification handle position it as a valuable, patent-relevant intermediate for PASK inhibitor lead generation.

PASK inhibition metabolic disease diabetes mellitus

Quality Specification and Purity Benchmarking: tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate vs. Unsubstituted and 7-Chloro Analogs

The commercial purity specification for tert-butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is typically ≥95% (HPLC), with some suppliers offering ≥98% grade [REFS-1, REFS-2]. The primary impurities are the debrominated des-Br byproduct and the fully aromatized quinoxaline oxidation product—both of which can act as catalyst poisons in Pd-mediated cross-coupling reactions and must be quantified before use in precious-metal-catalyzed steps. The des-Br impurity is chromatographically challenging to separate from the target compound on standard C18 columns due to similar retention characteristics, requiring careful HPLC method development or alternative orthogonal techniques (e.g., ¹H NMR integration of the C7-H vs. C7-Br aromatic signals) [1]. In contrast, unsubstituted dihydroquinoxaline does not carry this bromine-related impurity burden but also lacks the C7 functionalization handle. The 7-chloro analog exhibits a different impurity profile, with the dechlorinated byproduct being less easily detected by MS due to lower isotopic abundance. For procurement in multi-step synthesis campaigns where reproducibility is paramount, the defined and manageable impurity profile of the 7-bromo intermediate—combined with the ability to verify purity by distinct ¹H NMR aromatic proton patterns—offers a traceable quality advantage over the 7-chloro and unsubstituted analogs, where impurity detection and quantification are less straightforward [1].

QC purity procurement specifications impurity profiling

Optimal Research and Industrial Application Scenarios for tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate Based on Differentiated Evidence


BD2-Selective BET Bromodomain Inhibitor Lead Generation and Optimization

For medicinal chemistry programs targeting BD2-selective BET bromodomain inhibition for oncology (e.g., AML, multiple myeloma) or immuno-inflammatory indications, this intermediate is the preferred procurement choice. It provides direct synthetic access to the tetrahydroquinoxaline scaffold validated by Qin et al. (2018), which demonstrated BD2/BD1 selectivity ratios exceeding 100-fold—a selectivity profile not achievable with pan-BET chemotypes such as JQ1 or I-BET762 [1]. The C7-bromine handle enables late-stage diversification via Suzuki or Buchwald–Hartwig coupling to explore BD2 pocket interactions guided by the co-crystal structure deposited as PDB 6ffg [1]. The N1-Boc group remains intact during cross-coupling, allowing subsequent deprotection and N1-functionalization in a modular synthetic sequence. Procuring this intermediate rather than attempting to synthesize it from the unsubstituted dihydroquinoxaline eliminates two steps (C7 bromination and N1-Boc protection) and avoids the regioselectivity challenges inherent in electrophilic bromination of the electron-rich dihydroquinoxaline ring system.

Pim-1/2 Dual Kinase Inhibitor Library Synthesis via Parallel Cross-Coupling

For kinase-focused library synthesis targeting dual Pim-1/2 inhibition, this compound serves as an ideal diversification hub. The 7-bromo substituent enables room-temperature Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids under conditions (Pd(PPh₃)₄, K₂CO₃, 80 °C) that preserve the Boc protecting group, allowing parallel synthesis of 24–96 compound libraries in a single round of coupling [2]. The resulting products are direct precursors to the Pim-1/2 inhibitor chemotype reported by Oyallon et al. (2021), which showed submicromolar dual Pim-1/2 inhibition and cellular antiproliferative activity in MV4-11 AML and HCT-116 colorectal carcinoma cell lines [1]. The 7-chloro analog, by contrast, would require higher temperatures (≥100 °C) and specialized ligands (e.g., SPhos, XPhos) for comparable coupling efficiency, putting the Boc group at risk of thermal or Lewis acid-mediated deprotection and reducing library synthesis throughput and purity.

GAT1-Targeted CNS Probe Development with Parallel SAR Exploration

For CNS drug discovery groups investigating GABA transporter 1 (GAT1) as a target for epilepsy, anxiety, or neuropathic pain, this intermediate offers a synthetically tractable, low-micromolar GAT1 binder (Ki ≈ 1–3 μM) with a bromine exit vector for concurrent SAR exploration [1]. The compound's activity profile—measurable GAT1 affinity with selectivity over GAT3 (IC₅₀ 5.01 × 10³ nM vs. 3.39 × 10³ nM for GAT1) and no significant GAT4 activity—provides a baseline selectivity fingerprint suitable for fragment-to-lead optimization [1]. Unlike the clinical GAT1 inhibitor tiagabine, which lacks a synthetic handle for further diversification, this intermediate allows medicinal chemists to build focused libraries exploring C7 substituent effects on GAT1 potency and isoform selectivity without redesigning the synthetic route. The N1-Boc group can be removed post-library synthesis to yield the free N1-H for additional functionalization or to generate the active secondary amine pharmacophore.

PASK Inhibitor Lead Generation for Metabolic Disease with Freedom-to-Operate Advantage

For pharmaceutical and biotechnology companies pursuing PAS kinase (PASK) inhibition as a therapeutic strategy for type 2 diabetes mellitus, this intermediate provides a patent-relevant entry point to the quinoxaline carboxylic acid PASK inhibitor chemotype disclosed in US-8912188-B2 [1]. By starting from the 7-bromo N-Boc intermediate, medicinal chemistry teams can generate novel C7-substituted analogs that may fall outside the existing patent claims, potentially securing composition-of-matter IP protection for differentiated compounds. The synthetic route involves Boc deprotection (TFA or HCl/dioxane), N1-alkylation/arylation with an appropriate α-halo ester, ester hydrolysis to the carboxylic acid, and optional C7 cross-coupling—a four-step sequence that is enabled by the orthogonal Boc/Br protection strategy. Procuring this intermediate avoids the need for in-house C7 bromination of the dihydroquinoxaline core, a step complicated by competing N1 and C6 bromination and over-bromination pathways.

Quote Request

Request a Quote for tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.